4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone

Lipophilicity Membrane permeability Environmental fate

This 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone offers a unique C5 substitution pattern crucial for deconvoluting steric vs. electronic SAR in pyridazinone lead optimization. With a computed logP of 3.3, it serves as a high-lipophilicity reference for environmental fate modeling, distinct from chloridazon (logP ~1.1) or norflurazon (logP ~2.4). The 4-methylbenzyl NH retains a key hydrogen-bond donor absent in tertiary amine analogs, while the benzylic position provides a functionalizable handle for library synthesis or PROTAC conjugation. Supplied exclusively for non-human research; verify available pack sizes via inquiry.

Molecular Formula C18H16ClN3O
Molecular Weight 325.8
CAS No. 923812-87-7
Cat. No. B2586362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone
CAS923812-87-7
Molecular FormulaC18H16ClN3O
Molecular Weight325.8
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)11-20-16-12-21-22(18(23)17(16)19)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3
InChIKeyVNSIOQYNKZRFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone (CAS 923812-87-7): Structural Positioning Among 2-Phenylpyridazinone Analogs for Procurement Decision-Making


4-Chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone (CAS 923812-87-7, PubChem CID 17398440, MW 325.8 g/mol) is a fully aromatic 3(2H)-pyridazinone bearing a chlorine at C4, a 4-methylbenzylamino substituent at C5, and an unsubstituted phenyl ring at N2 [1]. It belongs to the well-characterized 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone scaffold class that encompasses commercial herbicides (chloridazon, norflurazon) and investigational anti-allergic agents (NIP-502, NZ-107) [2][3]. The compound was registered in PubChem in November 2007 and is supplied by multiple vendors exclusively for non-human research use [1]. Its defining structural feature — the 4-methylbenzylamino group at C5 — distinguishes it from simpler amino (chloridazon) and methylamino (norflurazon analog) congeners, conferring significantly higher computed lipophilicity (XLogP3 = 3.3) and greater topological polar surface area (TPSA = 44.7 Ų) [1].

Why 4-Chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone Cannot Be Interchanged with Simpler 2-Phenylpyridazinone Analogs: Physicochemical and Pharmacophoric Rationale


Within the 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone class, substitution at the 5-amino position is the dominant driver of lipophilicity, steric bulk, hydrogen-bonding capacity, and target engagement profile [1]. The Hansch QSAR established by Sandmann and Böger (1982) on eleven 2-phenylpyridazinone analogs demonstrated that bleaching herbicidal activity is quantitatively governed by the Hammett σₘ constant of the meta-phenyl substituent and the lipophilicity parameter π of the overall molecule [1]. Replacing a 5-methylamino group (as in norflurazon analogs) with a 5-(4-methylbenzylamino) group increases the calculated logP from approximately 1.5–2.5 to 3.3 — a shift of nearly one log unit — which materially alters membrane permeability, soil adsorption coefficients, and in vivo distribution [2][3]. Furthermore, the benzylamino NH participates as a hydrogen-bond donor (HBD count = 1), whereas the tertiary amine analogs (e.g., 4-chloro-5-(dimethylamino) derivatives) lack this HBD capacity entirely [3]. Generic substitution between 5-amino, 5-methylamino, and 5-benzylamino congeners is therefore pharmacologically and physicochemically unsound without explicit bridging data.

Quantitative Differentiation Evidence for 4-Chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone (CAS 923812-87-7) Versus Closest Structural Comparators


Lipophilicity Advantage: Target Compound XLogP3 = 3.3 vs. Chloridazon logP = 1.14–1.19 and Norflurazon logP = 2.30–2.45

The computed partition coefficient (XLogP3) of the target compound is 3.3 [1], representing a 1.8–2.1 log-unit increase over chloridazon (experimental logP = 1.14–1.19) [2] and a 0.85–1.0 log-unit increase over norflurazon (experimental logP = 2.30–2.45) [3]. In the Hansch QSAR for 2-phenylpyridazinone bleaching activity, the lipophilicity parameter π is a statistically significant variable positively correlated with phytotoxic potency [4]. This magnitude of lipophilicity shift predicts approximately 6- to 100-fold higher octanol-water partitioning relative to chloridazon, which directly impacts soil organic carbon adsorption (Koc), plant cuticle penetration, and bioaccumulation potential [4].

Lipophilicity Membrane permeability Environmental fate QSAR

Molecular Weight and Steric Bulk Differentiation: Target MW 325.8 vs. Methylamino Analog (1698-62-0) MW 235.7

The target compound has a molecular weight of 325.8 g/mol, which is 90.1 Da (38%) larger than the direct 5-methylamino analog 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone (CAS 1698-62-0, MW 235.7 g/mol) and 104.2 Da (47%) larger than chloridazon (MW 221.6 g/mol) [1]. This MW increase is exclusively attributable to the 4-methylbenzyl group at the 5-amino position. The additional benzyl ring introduces 3 additional rotatable bonds (4 total vs. 1 for chloridazon) and substantially increased conformational entropy [1]. In the context of the Nissan Chemical pyridazinone antiallergic patent family (JPS6230769), exemplified compounds with benzylamino substituents at C5 (e.g., 4-chloro-5-(3-methoxybenzylamino)-2-cyclopentyl-3(2H)pyridazinone) were specifically claimed for SRS-A antagonism, indicating that steric bulk at this position is a deliberate pharmacophoric requirement for target engagement in the leukotriene pathway [2].

Molecular weight Steric effects Ligand efficiency Drug-likeness

Hydrogen-Bond Donor Capacity: Target HBD = 1 Enables Key Binding Interactions Absent in Tertiary Amine Analogs

The target compound possesses one hydrogen-bond donor (the secondary amine NH of the 5-benzylamino group) and three hydrogen-bond acceptors (the pyridazinone carbonyl O, the N2 ring nitrogen, and the Cl at C4) [1]. This HBD capacity is absent in the corresponding 5-(N,N-dialkylamino) analogs (e.g., 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone, CAS 92829-34-0), which have zero HBD . In the pyridazinone PDE4 inhibitor series, the secondary amine NH at position 5 has been shown to form a critical hydrogen bond with the invariant glutamine residue in the PDE4 catalytic pocket (Gln369 in PDE4B, Gln443 in PDE4D), and methylation or alkylation of this NH ablates inhibitory activity [2]. The benzylamino NH of the target compound is structurally analogous to the secondary amine of NIP-502 (4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone), which demonstrated oral anti-allergic efficacy in ovalbumin-challenged guinea pig models at 10 mg/kg [3].

Hydrogen bonding Structure-activity relationship Enzyme inhibition Receptor binding

Topological Polar Surface Area Differential: Target TPSA 44.7 Ų vs. Chloridazon TPSA 60.9 Ų and Implications for Membrane Permeation

The target compound has a computed topological polar surface area (TPSA) of 44.7 Ų [1], which is 16.2 Ų (27%) lower than chloridazon (TPSA ≈ 60.9 Ų) . This reduced TPSA, combined with the elevated logP of 3.3, places the target compound in a physicochemical space associated with enhanced passive membrane permeability. Compounds with TPSA < 60 Ų and logP > 3 are generally predicted to exhibit good intestinal absorption and potential blood-brain barrier penetration, whereas chloridazon (TPSA > 60 Ų, logP < 2) falls below common permeability thresholds [2]. In the context of the related benzylamino pyridazinone NZ-107 (4-bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone), the compound demonstrated oral bioavailability and tracheal tissue selectivity (-log IC50: trachea 5.61 vs. ileum 4.56, a 10-fold tissue preference) [3], suggesting that benzylamino-substituted pyridazinones possess tissue-distribution properties distinct from their amino-substituted herbicide counterparts.

Polar surface area Blood-brain barrier Membrane permeability Drug design

Positional Isomer Differentiation: C5-Benzylamino Target (923812-87-7) vs. C4-Benzylamino Isomer (91736-89-9) and N2-Benzyl Isomer (91736-90-2)

The target compound (CAS 923812-87-7) has the benzylamino substituent at C5 and the chloro at C4 of the pyridazinone ring. Two positional isomers sharing the identical molecular formula (C18H16ClN3O, MW 325.79) exist: 4-(benzylamino)-5-chloro-2-phenylpyridazin-3(2H)-one (CAS 91736-89-9) with reversed Cl/NH positions, and 2-benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one (CAS 91736-90-2) with the benzyl group at N2 instead of phenyl [1]. In the pyridazinone PDE4 inhibitor pharmacophore, the N2-phenyl substituent and the C5-substituent occupy distinct sub-pockets of the enzyme active site, and swapping substituent positions between C4 and C5 produces compounds with profoundly different biochemical activity [2]. The Nissan Chemical patent JPS6230769 specifically claims the 4-chloro-5-benzylamino regiochemical arrangement for SRS-A antagonism, with the chloro at C4 and the benzylamino at C5 [3]. Procurement of the correct regioisomer (923812-87-7) is therefore critical; the positional isomers are not functionally interchangeable despite identical molecular formula and molecular weight.

Positional isomerism Regiochemistry Binding orientation Chemical procurement

Evidence-Backed Application Scenarios for 4-Chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone (CAS 923812-87-7)


Structure-Activity Relationship (SAR) Probe for Benzylamino-Substituted Pyridazinone Pharmacology (PDE4, p38 MAPK, or SRS-A Antagonism)

The target compound is optimally positioned as a SAR probe within benzylamino-pyridazinone lead optimization programs. Its 4-methylbenzylamino group at C5, combined with an unsubstituted N2-phenyl ring, provides a defined lipophilicity increment (clogP 3.3) relative to simpler amino and methylamino congeners [1]. The Nissan Chemical patent family (JPS6230769, 1987) explicitly claims 4-chloro-5-benzylamino-2-substituted-3(2H)-pyridazinones as SRS-A antagonists, establishing the pharmacophoric relevance of this exact substitution pattern [2]. Researchers can use this compound to probe the lipophilic tolerance of the C5 binding sub-pocket across multiple targets (PDE4, p38 MAPK, leukotriene receptors) while maintaining the critical C5 secondary amine NH hydrogen-bond donor [3].

Environmental Fate and Soil Mobility Comparative Study Against Commercial Pyridazinone Herbicides

With a computed logP of 3.3 — substantially higher than chloridazon (logP 1.14–1.19) and norflurazon (logP 2.30–2.45) — the target compound serves as a high-lipophilicity reference standard for studying the environmental partitioning behavior of pyridazinone derivatives [1]. The Hansch QSAR established by Sandmann and Böger (1982) demonstrates that bleaching activity in this scaffold class is quantitatively dependent on lipophilicity (π) and electronic (σₘ) parameters, making this compound a rational extension of the lipophilicity axis for soil adsorption (Koc), leaching potential, and bioaccumulation modeling [2]. Its 4-methylbenzyl group also provides a distinct UV/LC-MS signature for analytical method development.

Negative Control or Selectivity Counter-Screen in Pyridazinone Herbicide Discovery Programs

The 4-methylbenzylamino group at C5 introduces steric bulk that is absent in the commercial herbicide pharmacophore (chloridazon has NH₂, norflurazon has NHCH₃ at C5). In the Bleaching Activity QSAR model, the meta-substituent on the N2-phenyl ring (σₘ) and overall lipophilicity (π) are the primary activity determinants, while the C5 substituent size was not systematically varied in the original 11-compound training set [1]. The target compound, bearing the unsubstituted N2-phenyl ring (no m-CF₃ or m-SCF₃) but a large C5 substituent, can therefore serve as a selectivity probe to deconvolute whether herbicidal activity is driven by N2-aryl electronics or C5-amine sterics [2].

Synthetic Intermediate or Scaffold for Diversification via the 4-Methylbenzylamino Handle

The 4-methylbenzyl group at the C5 secondary amine position provides a synthetic handle for further diversification. The benzylic C–H bonds are susceptible to oxidative functionalization, and the 4-methyl group can be selectively brominated (NBS, AIBN) to generate a benzylic bromide for subsequent nucleophilic displacement or cross-coupling reactions [1]. This versatility is not available with the 5-methylamino analog (CAS 1698-62-0), which lacks the benzyl moiety. Researchers requiring a functionalizable pyridazinone scaffold for library synthesis or PROTAC linker attachment may therefore prioritize the target compound over simpler C5-substituted analogs.

Quote Request

Request a Quote for 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.